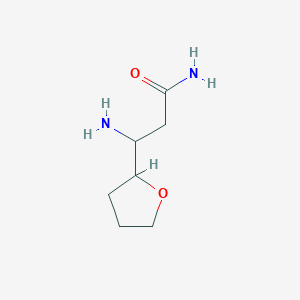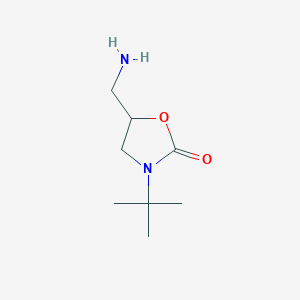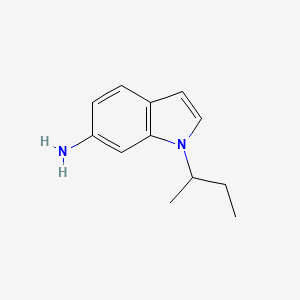![molecular formula C10H10N2O3S B13062697 Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
科学研究应用
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
作用机制
The mechanism of action of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets within cells. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its application as an anticancer agent. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for the survival of pathogens .
相似化合物的比较
Similar Compounds
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core, offering different chemical and biological properties.
Uniqueness
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC 名称 |
methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3 |
InChI 键 |
LODIFZIFABQJED-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
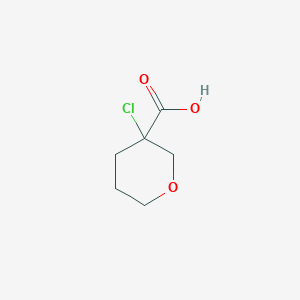
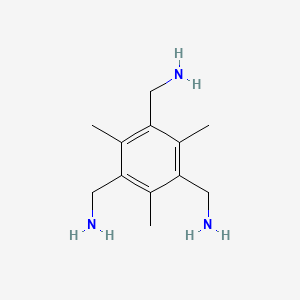
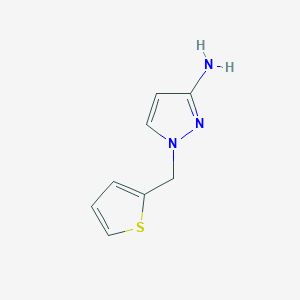
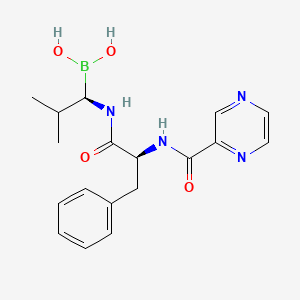
![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)
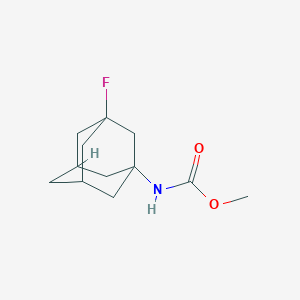
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
